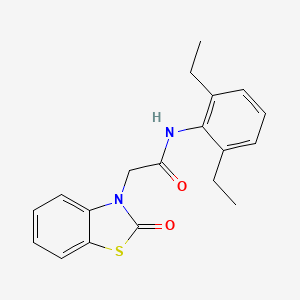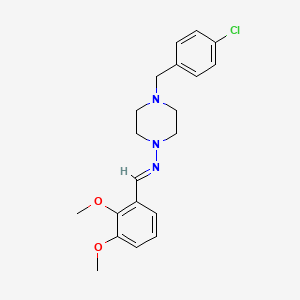![molecular formula C15H19NO B5554850 2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one, also known as spiroisoquinoline, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields. It is a bicyclic compound that contains a spiro junction between a cycloheptane ring and an isoquinoline ring.
Scientific Research Applications
Tandem Double [3 + 2] Cycloaddition Reactions
Spiro compounds, derived from cycloaddition reactions, are significant in the development of pharmaceuticals and materials due to their complex and unique structures. For instance, Shi et al. (2017) explored the base-promoted cycloaddition reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones, leading to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. This method demonstrates the versatility of spiro compounds in synthetic chemistry, highlighting their potential in creating biologically active molecules (Shi et al., 2017).
Synthesis and Photophysical Properties of Spiro Compounds
Silva et al. (2021) synthesized novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], demonstrating the synthetic applicability of these compounds. The photophysical studies indicated high emission properties, good fluorescence quantum yields (Φf), and moderate to large Stokes shifts, underscoring the potential of these spiro compounds in optoelectronic applications (Silva et al., 2021).
Cobalt-Catalyzed Oxidative Cyclization
Manoharan and Jeganmohan (2017) reported on the cobalt-catalyzed oxidative cyclization of substituted benzamides with maleimides, leading to isoindolone spirosuccinimides. This method showcases the use of spiro compounds in synthesizing complex molecules with potential biological activity, demonstrating their importance in medicinal chemistry (Manoharan & Jeganmohan, 2017).
Novel Tert-Amino Effect Based Approach
Tverdokhlebov et al. (2006) developed a method to synthesize spiroquinoline-2,1′-cycloalkane analogues, illustrating the versatility of spiro compounds in organic synthesis. This work highlights the potential of spiro compounds in the development of new synthetic methodologies, further broadening their application scope (Tverdokhlebov et al., 2006).
Catalyst-Free Synthesis in Water
Kong et al. (2017) explored a catalyst-free route to spiro[dihydroquinoline-naphthofuranone] compounds from isatins in water, showcasing the environmental benefits of such synthetic approaches. The hydrogen-bonding effects of water accelerate the transformation, highlighting the potential of spiro compounds in green chemistry (Kong et al., 2017).
properties
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cycloheptane]-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-13-8-4-3-7-12(13)11-15(16-14)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFZTRWMBRIDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)
![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)
![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)
![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)


![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)


